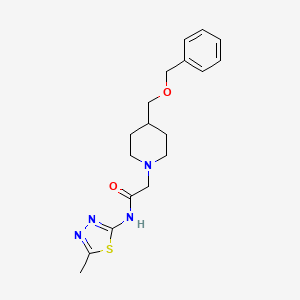

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-14-20-21-18(25-14)19-17(23)11-22-9-7-16(8-10-22)13-24-12-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSTYISNZJZQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a piperidine core with a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 360.5 g/mol. Its structure features a piperidine ring substituted with a benzyloxy group and an acetamide linked to a methyl-thiadiazole.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂S |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 1334370-95-4 |

Biological Activity Overview

Research indicates that compounds containing both piperidine and thiadiazole structures exhibit diverse biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 32.6 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Properties

The anticancer potential of compounds similar to 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored in various studies:

- Thiadiazole derivatives have been noted for inducing apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For example, certain derivatives have shown efficacy against HeLa cells .

Additionally, compounds with similar structural motifs have been associated with inhibition of cell proliferation in various cancer models.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial growth or cancer cell proliferation.

- Receptor Interaction : The piperidine component may facilitate interactions with neurotransmitter receptors or other cellular targets, enhancing the compound's pharmacological profile.

Case Studies

Several studies highlight the biological activity of related compounds:

- Thiadiazole Derivatives : A study demonstrated that a series of thiadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 6.09 µM to 8.66 µM against specific targets .

- Piperidine Compounds : Research has shown that piperidine-based compounds can modulate neurotransmitter systems effectively, potentially leading to applications in treating neurological disorders .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that related compounds exhibited significant inhibition rates against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, suggesting potential applications in agricultural settings for crop protection .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Thiadiazole derivatives have been explored as antiviral agents targeting various viruses, including Hepatitis C virus (HCV). Compounds with similar scaffolds have been reported to inhibit viral replication effectively, indicating that 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may also possess such activities .

Central Nervous System Effects

The piperidine moiety is often associated with neuropharmacological effects. Research into piperidine derivatives has revealed their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The incorporation of the thiadiazole group may enhance the compound's ability to cross the blood-brain barrier and exert central nervous system effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can provide insights into optimizing its biological activity:

| Component | Description |

|---|---|

| Piperidine Ring | Essential for neuropharmacological activity |

| Benzyloxy Group | Enhances lipophilicity and bioavailability |

| Thiadiazole Moiety | Imparts antimicrobial and antiviral properties |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide was tested against E. coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that compounds similar to 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide could reduce neuronal apoptosis and improve cognitive function in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.